2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one is a chemical compound with the IUPAC name 2-oxo-2-(4-thiomorpholinyl)ethyl phenyl ether. It is categorized as an organic compound and is primarily utilized in scientific research and pharmaceutical applications. The compound has a molecular formula of and a molecular weight of 239.32 g/mol. Its structural features include a phenoxy group and a thiomorpholine moiety, which contribute to its unique chemical properties and potential biological activities .
The synthesis of 2-phenoxy-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of phenol derivatives with thiomorpholine-containing reagents. A common synthetic route includes:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized through nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .
The reaction conditions typically involve:
The molecular structure of 2-phenoxy-1-(thiomorpholin-4-yl)ethan-1-one features:
Key structural data includes:
The compound can participate in various chemical reactions typical of both phenolic compounds and thiomorpholines, including:
These reactions are typically facilitated by varying conditions such as temperature, solvent choice, and the presence of catalysts. For instance, acylation reactions may require higher temperatures or specific catalysts to enhance reaction rates and yields .
Data regarding specific interactions or pathways remains limited and warrants further investigation through pharmacological studies .
The physical properties include:
Chemical properties include:
Relevant data regarding these properties can be obtained from supplier documentation and experimental characterization .
2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one has several scientific uses, including:
Further research is necessary to explore its full potential in these areas .
Thiomorpholinyl phenoxy ketones represent a specialized class of nitrogen-sulfur heterocyclic compounds gaining prominence in rational drug design. These hybrid structures integrate the three-dimensional flexibility of alicyclic thiomorpholine with the planar aromatic character of phenoxy groups, linked through a ketone spacer that confers conformational rigidity. The prototypical compound 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one exemplifies this architectural framework, serving as a versatile scaffold for modulating biological targets. Its emergence aligns with contemporary strategies in medicinal chemistry that exploit synergistic pharmacophores to enhance binding specificity and ADMET properties. This section delineates the compound's chemical identity, functional significance, and developmental trajectory within pharmaceutical research.
The systematic IUPAC name 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one (CAS: 1316907-36-9) precisely defines its molecular architecture. The name specifies:
Alternative chemical names include:
The molecular formula C₁₂H₁₅NO₂S (MW: 237.32 g/mol) establishes it as a compact, drug-like entity. Structurally, it belongs to the N-acylthiomorpholine subclass, characterized by a carbonyl group directly appended to thiomorpholine’s nitrogen atom. This acylation diminishes the ring nitrogen’s basicity (predicted pKa ~5-7), influencing ionization states under physiological conditions. The thiomorpholine ring adopts a chair conformation with the sulfur atom occupying an equatorial position, while the phenoxy group provides a rotatable bond (NRB=5) that enables conformational sampling during target binding [1] [3].
Table 1: Molecular Characteristics of 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₅NO₂S | Balanced carbon/heteroatom ratio |
Molecular Weight | 237.32 g/mol | Compliance with Lipinski's rule (MW < 500) |
Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 ether O) | Modest H-bonding capacity |
Hydrogen Bond Donors | 0 | Enhanced membrane permeability |
Rotatable Bonds | 5 | Conformational flexibility |
Topological Polar Surface Area | 38.3 Ų | Favorable for cellular uptake |
logP (Predicted) | 1.8 ± 0.3 | Optimal lipophilicity for distribution |
Notably, thiomorpholine distinguishes itself from morpholine through sulfur substitution:
Table 2: Thiomorpholine vs. Morpholine Structural Attributes
Parameter | Thiomorpholine | Morpholine | Biological Implication |
---|---|---|---|
Bond Length (X-C₂/C₅) | 1.81 Å (C-S) | 1.41 Å (C-O) | Altered ligand-receptor packing efficiency |
Bond Angle (C-S-C) | ~99° | ~111° (C-O-C) | Ring conformation differences |
pKa (Conjugate acid) | ~6.5 | ~7.4 | Differential protonation at physiological pH |
Polar Surface Area | ~15 Ų | ~12 Ų | Solubility and permeability trade-offs |
The thiomorpholine moiety serves as a multifunctional pharmacophore with three principal bioactivity-enhancing roles:
Sulfur as a Hydrogen Bond Acceptor: The thioether sulfur participates in weak hydrogen bonding (C-H···S) and orthogonal dipole interactions with protein targets. In kinase inhibitors, this stabilizes interactions with hinge region residues, as demonstrated in thiomorpholine-containing oxazolidinones exhibiting picomolar IC₅₀ values against tuberculosis targets [2].
Metabolic Resistance: Compared to morpholine, thiomorpholine’s reduced basicity decreases cytochrome P450 (CYP) affinity. Studies show thiomorpholine derivatives exhibit IC₅₀ >45 μM against major CYP isoforms (3A4, 2D6), lowering drug-drug interaction risks [2].
Conformational Restriction: The chair conformation positions substituents equatorially, presenting vectors for target engagement. N-acylation further rigidifies the ring, optimizing pharmacophore alignment as seen in JAK2 inhibitors (e.g., compound IC₅₀=8 nM) [2] [5].
Concurrently, the phenoxy motif contributes critical pharmaceutical properties:
Table 3: Bioactive Compounds Incorporating Thiomorpholine or Phenoxy Motifs
Compound Class | Biological Target | Activity | Structural Feature Utilized |
---|---|---|---|
Thiomorpholine-oxazolidinones | Mycobacterial ribosome | MIC: 0.03 μg/mL (Mtb) | Sulfur-mediated membrane penetration |
Benzofuran antiarrhythmics | Na⁺/K⁺ channels | Antiarrhythmic (e.g., Amiodarone) | Phenoxy aromatic stacking |
N-Acylthiomorpholines | Kinases (JAK2, EGFR) | IC₅₀: 8–51 nM | N-acyl group for hinge binding |
Phenoxyacetyl thiomorpholines | Oxidoreductases | EC₅₀ ≤13.5 μM (NAFLD models) | Phenoxy group as metabolic stability handle |
The synergy between these motifs is exemplified by 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one:
Thiomorpholine’s journey in medicinal chemistry began as a morpholine bioisostere, pursued to modulate pharmacokinetic limitations of early morpholine-containing drugs:
1960s–1980s: Initial exploration focused on simple N-alkyl thiomorpholines as antibacterial and antifungal agents. The sulfur atom was postulated to enhance membrane penetration, though clinical candidates were limited by metabolic oxidation of sulfur.
1990s–2000s: Strategic N-acylation emerged to stabilize the thiomorpholine ring against oxidative metabolism. This period saw patented N-acylthiomorpholines as intermediates for thrombin inhibitors and neurokinin antagonists. The compound class gained attention when thiomorpholine-containing kinase inhibitors demonstrated >100-fold selectivity over morpholine analogs in VEGFR-2 assays (IC₅₀: 14 nM vs. 1.4 μM) [2].
2010–Present: Rational design incorporates thiomorpholine into multitarget ligands:
The specific derivative 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one epitomizes modern applications as:
Table 4: Key Milestones in Thiomorpholine Derivative Development
Era | Development | Representative Compound | Advancement Achieved |
---|---|---|---|
1970s | Simple N-alkyl derivatives | 2-(Thiomorpholin-4-yl)ethan-1-ol | Proof of concept for membrane penetration |
Late 1990s | N-Acyl stabilization strategy | 1-(Thiomorpholin-4-yl)ethanone | Metabolic stability improvement (t₁/₂ +3.5-fold) |
2010–2015 | Targeted kinase inhibitors | 4-(4-Bromophenyl)-N-(thiomorpholine-4-carbonyl)pyridin-2-amine | VEGFR-2 IC₅₀: 14 nM; >100-fold selectivity |
2015–Present | Hybrid multitarget ligands | 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one | Enables oxidoreductase modulation (NAFLD EC₅₀: <10 μM) |
This evolution underscores a paradigm shift from serendipitous discovery to structure-driven design, positioning thiomorpholine derivatives as privileged scaffolds in addressing complex disease mechanisms.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1